molecular formula C9H14N2 B1306024 2-(Piperidinomethyl)acrylonitrile CAS No. 27315-95-3

2-(Piperidinomethyl)acrylonitrile

Cat. No.: B1306024
CAS No.: 27315-95-3
M. Wt: 150.22 g/mol
InChI Key: OPVQYFLTGBIQKG-UHFFFAOYSA-N
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Description

2-(Piperidinomethyl)acrylonitrile is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol This compound is known for its unique structure, which includes a piperidine ring attached to a propenenitrile group

Mechanism of Action

The mechanism of action of piperidone analogs, including “2-(Piperidin-1-ylmethyl)prop-2-enenitrile”, involves the regulation of several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidinomethyl)acrylonitrile involves several steps, typically starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with an appropriate alkylating agent to introduce the propenenitrile group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydride or potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidinomethyl)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential in biological studies, particularly in the development of bioactive molecules.

    Medicine: Research has indicated its potential use in cancer therapy, where it enhances the efficacy of chemotherapy and radiotherapy.

    Industry: It is utilized in the production of pharmaceuticals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(Piperidinomethyl)acrylonitrile include:

  • 2-(Piperidin-1-ylmethyl)prop-2-enamide
  • 2-(Piperidin-1-ylmethyl)prop-2-enol
  • 2-(Piperidin-1-ylmethyl)prop-2-enone

Uniqueness

This nitrile group allows for a variety of chemical transformations that are not possible with the amide, alcohol, or ketone analogs.

Properties

IUPAC Name

2-(piperidin-1-ylmethyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-9(7-10)8-11-5-3-2-4-6-11/h1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVQYFLTGBIQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1CCCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380268
Record name 2-(piperidin-1-ylmethyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27315-95-3
Record name 2-(piperidin-1-ylmethyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cyanoacetic acid (51 g., 6 mole) was dissolved in 150 ml. of dioxane, the solution cooled to 5° C. and piperidine (53 g., 0.6 mole) dripped in while maintaining the temperature at 10°-15° C. Then, 37% aqueeous formaldehyde (109.5 g., 1.35 mole) was slowly added at 0°-10° C. After two hours, the ice bath was removed and the mixture stirred overnight at 20°-25° C. It was then stripped at 15 mm. pressure and bath temperature of 48° C. The residue was chilled, mixed with 100 ml. of ether, saturated with sodium chloride and the ether layer separated. This extract was washed with two 25 ml. portions of cold 5% aqueous potassium carbonate and finally with 10 ml. of ice water. The ether solution was dried over anhydrous magnesium sulfate, filtered, stripped and fractionated using a Vigreux column. The fraction boiling at 86°-88° C./2 mm. was of practically analytical quality, 40.8 g., Rf 0.66 on silica gel using chloroform-methyl alcohol (90:10) development. This is, however, a known compound.
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Synthesis routes and methods II

Procedure details

Formaldehyde (75 ml of 40% solution) was added to a stirred solution of cyanacetic acid (43g) and piperidine (85g) in water at 15° C. The solution was stirred for 1 hour at room temperature and then boiled under reflux for 2 hours. On cooling the reaction mixture separated into two layers, the top layer was separated and distilled to give a colourless oil, boiling point 117°-118° C 0.5mm.
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